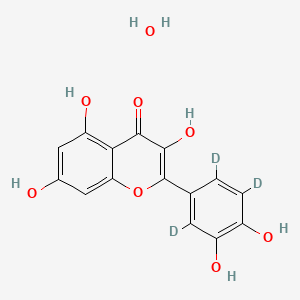

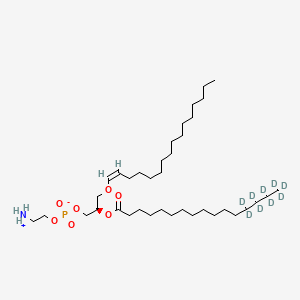

Quercetin-d3 (hydrate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

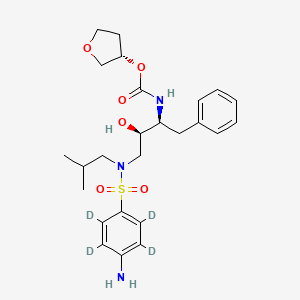

Quercetina-d3 (hidrato) es una forma deuterada de quercetina, un flavonoide natural que se encuentra en muchas frutas, verduras y granos. El etiquetado con deuterio en quercetina-d3 aumenta su estabilidad y permite mediciones analíticas más precisas, convirtiéndola en una herramienta valiosa en la investigación científica. La quercetina en sí es conocida por sus propiedades antioxidantes, antiinflamatorias y anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de quercetina-d3 (hidrato) implica la incorporación de átomos de deuterio en la molécula de quercetina. Esto se puede lograr mediante varios métodos, incluidas las reacciones de intercambio catalítico hidrógeno-deuterio. La reacción típicamente involucra quercetina y gas deuterio (D2) en presencia de un catalizador como paladio sobre carbón (Pd/C) bajo condiciones controladas de temperatura y presión.

Métodos de producción industrial: La producción industrial de quercetina-d3 (hidrato) sigue principios similares pero a mayor escala. El proceso implica el uso de reactores de alta presión y catalizadores eficientes para garantizar un alto rendimiento y pureza. El producto final se purifica luego mediante técnicas de cristalización o cromatografía para obtener quercetina-d3 (hidrato) con una alta incorporación de deuterio.

Análisis De Reacciones Químicas

Tipos de reacciones: La quercetina-d3 (hidrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: La quercetina-d3 se puede oxidar para formar quinona de quercetina.

Reducción: Se puede reducir para formar dihidroquercetina-d3.

Sustitución: La quercetina-d3 puede sufrir reacciones de sustitución nucleófila, particularmente en los grupos hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y permanganato de potasio (KMnO4).

Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4).

Sustitución: Los reactivos como el anhídrido acético (para acetilación) y el cloruro de benzoílo (para benzoilación) se emplean comúnmente.

Principales productos:

Oxidación: Quinona de quercetina-d3.

Reducción: Dihidroquercetina-d3.

Sustitución: Derivados acetilados o benzoilados de quercetina-d3.

Aplicaciones Científicas De Investigación

La quercetina-d3 (hidrato) se utiliza ampliamente en la investigación científica debido a su estabilidad y propiedades analíticas mejoradas. Algunas aplicaciones clave incluyen:

Biología: Se estudia su papel en la modulación de las vías celulares, incluida la apoptosis y la autofagia.

Medicina: Se investiga su posible efecto terapéutico en el tratamiento del cáncer, las enfermedades cardiovasculares y los trastornos neurodegenerativos.

Industria: Se utiliza en el desarrollo de suplementos dietéticos y alimentos funcionales debido a sus propiedades antioxidantes.

Mecanismo De Acción

La quercetina-d3 (hidrato) ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antioxidante: Elimina las especies reactivas del oxígeno (ROS) y reduce el estrés oxidativo.

Efectos antiinflamatorios: Inhibe la producción de citoquinas proinflamatorias como TNF-α, IL-1β e IL-6.

Propiedades anticancerígenas: Induce apoptosis y detención del ciclo celular en las células cancerosas mediante la modulación de vías de señalización como PI3K/Akt y MAPK.

Comparación Con Compuestos Similares

La quercetina-d3 (hidrato) es única debido a su etiquetado con deuterio, que mejora su estabilidad y precisión analítica. Los compuestos similares incluyen:

Quercetina: La forma no deuterada, ampliamente estudiada por sus actividades biológicas.

Dihidroquercetina: Una forma reducida de quercetina con propiedades antioxidantes similares.

Rutina: Una forma glicosilada de quercetina con mayor solubilidad en agua.

La quercetina-d3 (hidrato) destaca por su uso en aplicaciones analíticas precisas, convirtiéndola en una herramienta valiosa tanto en investigación como en la industria.

Propiedades

Fórmula molecular |

C15H12O8 |

|---|---|

Peso molecular |

323.27 g/mol |

Nombre IUPAC |

3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one;hydrate |

InChI |

InChI=1S/C15H10O7.H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;/h1-5,16-19,21H;1H2/i1D,2D,3D; |

Clave InChI |

OKXFBEYCJRMINR-KADUPEOVSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)[2H])O)O)[2H].O |

SMILES canónico |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

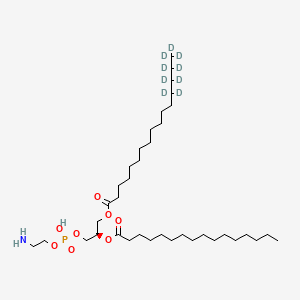

![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadec-2-enamide](/img/structure/B10819130.png)

![sodium;2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate](/img/structure/B10819159.png)

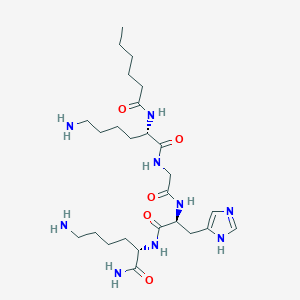

![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val]](/img/structure/B10819186.png)

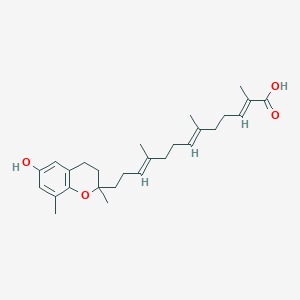

![(2Z,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819205.png)